Cas no 179110-08-8 ((7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL)
(7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL Chemical and Physical Properties
Names and Identifiers
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- (7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL
- (7-chlorobenzo[d][1,3]dioxol-5-yl)methanol
- 7-Chlorobenzo[d][1,3]dioxole-5-methanol
- (7-Chloro-Benzo[1,3]Dioxol-5-Yl)-Methanol(WX640129)
- (7-chloro-1,3-dioxaindan-5-yl)methanol
- J-501705
- MFCD06655862
- SCHEMBL1465595
- DB-299927
- AKOS009003404
- EN300-13452
- (7-Chloro-benzo[1,3]dioxol-5-yl)-methanol
- FSWCGDRZCGPHEH-UHFFFAOYSA-N
- HMS1717L05
- (7-chlorobenzo[d][1,3]-dioxol-5-yl)methanol
- Z90120425
- (7-chlorobenzo[d][1,3)dioxol-5-yl)methanol
- 179110-08-8
-
- MDL: MFCD06655862
- Inchi: 1S/C8H7ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2
- InChI Key: FSWCGDRZCGPHEH-UHFFFAOYSA-N
- SMILES: ClC1=CC(CO)=CC2=C1OCO2
Computed Properties
- Exact Mass: 186.0083718g/mol
- Monoisotopic Mass: 186.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.7Ų
(7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C306240-10mg |
(7-chloro-1,3-benzodioxol-5-yl)methanol |
179110-08-8 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C306240-50mg |
(7-chloro-1,3-benzodioxol-5-yl)methanol |
179110-08-8 | 50mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C306240-100mg |
(7-chloro-1,3-benzodioxol-5-yl)methanol |
179110-08-8 | 100mg |
$ 185.00 | 2022-04-01 | ||
| Alichem | A159002247-5g |
(7-Chloro-benzo[1,3]dioxol-5-yl)-methanol |
179110-08-8 | 95% | 5g |
840.32 USD | 2021-06-11 | |
| Chemenu | CM314508-1g |
(7-Chlorobenzo[d][1,3]dioxol-5-yl)methanol |
179110-08-8 | 95% | 1g |
$311 | 2021-06-17 | |
| abcr | AB287098-1 g |
(7-Chloro-benzo[1,3]dioxol-5-yl)-methanol |
179110-08-8 | 1g |
€538.00 | 2022-03-03 | ||
| Chemenu | CM314508-1g |
(7-Chlorobenzo[d][1,3]dioxol-5-yl)methanol |
179110-08-8 | 95% | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-13452-0.05g |
(7-chloro-1,3-dioxaindan-5-yl)methanol |
179110-08-8 | 95% | 0.05g |
$66.0 | 2023-02-09 | |
| Enamine | EN300-13452-0.1g |
(7-chloro-1,3-dioxaindan-5-yl)methanol |
179110-08-8 | 95% | 0.1g |
$98.0 | 2023-02-09 | |
| Enamine | EN300-13452-0.25g |
(7-chloro-1,3-dioxaindan-5-yl)methanol |
179110-08-8 | 95% | 0.25g |
$142.0 | 2023-02-09 |
(7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL Suppliers
(7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL
Comprehensive Overview of (7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL (CAS No. 179110-08-8): Properties, Applications, and Innovations
(7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL, identified by its CAS number 179110-08-8, is a specialized organic compound with a unique molecular structure. This compound features a benzodioxole core substituted with a chloro group at the 7-position and a hydroxymethyl group at the 5-position. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research. Recent studies highlight its potential in synthesizing bioactive molecules, aligning with the growing demand for sustainable chemistry and green synthesis methodologies.
The compound's physicochemical properties, such as solubility in polar solvents and stability under controlled conditions, have garnered attention in drug discovery pipelines. Researchers are exploring its utility in designing heterocyclic derivatives, a trending topic in medicinal chemistry forums. Notably, its benzodioxole moiety is associated with enhanced metabolic stability, a key focus in optimizing small-molecule therapeutics. This aligns with frequent searches like "benzodioxole applications" and "chloro-substituted compounds in drug design," reflecting industry interest.
In the context of industrial applications, (7-CHLORO-1,3-BENZODIOXOL-5-YL)METHANOL serves as a precursor for flavor and fragrance ingredients. Its derivatives are investigated for their olfactory profiles, tapping into the booming cosmetic chemistry market. Additionally, its role in polymer science is under scrutiny, particularly for creating high-performance materials with tailored thermal properties—a hotspot in material science discussions.
Environmental and regulatory aspects are also critical. The compound's synthesis adheres to REACH compliance, addressing queries like "safe handling of benzodioxole compounds." Analytical techniques such as HPLC and GC-MS are routinely employed for purity assessment, ensuring compliance with pharmaceutical-grade standards. This rigor meets the demand for "analytical validation of intermediates," a common search among quality control professionals.
Future prospects include leveraging catalysis to improve the compound's synthetic efficiency, a theme dominating organic chemistry conferences. Innovations like flow chemistry and biocatalysis could revolutionize its production, reducing waste and energy use—topics frequently queried in sustainable manufacturing circles. As research progresses, 179110-08-8 may emerge as a cornerstone in next-generation fine chemicals.
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